Cas no 779341-20-7 (3-(4-aminophenyl)phenol)
3-(4-aminophenyl)phenol Chemical and Physical Properties
Names and Identifiers
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- [1,1'-Biphenyl]-3-ol, 4'-amino-
- 4'-AMINO-BIPHENYL-3-OL
- 4'-aminobiphenyl-3-ol
- 3-(4-aminophenyl)phenol
- AKOS000314405
- CHEMBL3813803
- 779341-20-7
- MFCD04117379
- SCHEMBL3790228
- 4'-Amino-[1,1'-biphenyl]-3-ol
- EN300-2598561
-
- MDL: MFCD04117379
- Inchi: 1S/C12H11NO/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8,14H,13H2
- InChI Key: QYWZHZKOIPJCKM-UHFFFAOYSA-N
- SMILES: OC1=CC=CC(=C1)C1C=CC(=CC=1)N
Computed Properties
- Exact Mass: 185.08413
- Monoisotopic Mass: 185.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- PSA: 46.25
3-(4-aminophenyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019124280-250mg |
4'-Aminobiphenyl-3-ol |
779341-20-7 | 95% | 250mg |
$265.63 | 2023-09-01 | |
| Alichem | A019124280-1g |
4'-Aminobiphenyl-3-ol |
779341-20-7 | 95% | 1g |
$670.14 | 2023-09-01 | |
| Alichem | A019124280-5g |
4'-Aminobiphenyl-3-ol |
779341-20-7 | 95% | 5g |
$2069.55 | 2023-09-01 | |
| Enamine | EN300-2598561-1g |
3-(4-aminophenyl)phenol |
779341-20-7 | 95% | 1g |
$703.0 | 2023-09-14 | |
| Enamine | EN300-2598561-5g |
3-(4-aminophenyl)phenol |
779341-20-7 | 95% | 5g |
$2920.0 | 2023-09-14 | |
| Enamine | EN300-2598561-10g |
3-(4-aminophenyl)phenol |
779341-20-7 | 95% | 10g |
$5698.0 | 2023-09-14 | |
| abcr | AB478694-250 mg |
4'-Aminobiphenyl-3-ol |
779341-20-7 | 250mg |
€499.10 | 2023-04-20 | ||
| abcr | AB478694-1 g |
4'-Aminobiphenyl-3-ol |
779341-20-7 | 1g |
€1,166.40 | 2023-04-20 | ||
| Enamine | EN300-2598561-0.05g |
3-(4-aminophenyl)phenol |
779341-20-7 | 95% | 0.05g |
$164.0 | 2024-06-18 | |
| Enamine | EN300-2598561-0.1g |
3-(4-aminophenyl)phenol |
779341-20-7 | 95% | 0.1g |
$244.0 | 2024-06-18 |
3-(4-aminophenyl)phenol Suppliers
3-(4-aminophenyl)phenol Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 3-(4-aminophenyl)phenol
Comprehensive Overview of 3-(4-Aminophenyl)phenol (CAS No. 779341-20-7): Properties, Applications, and Industry Insights
3-(4-Aminophenyl)phenol (CAS No. 779341-20-7) is an organic compound widely recognized for its versatile applications in pharmaceuticals, agrochemicals, and material science. This aromatic amine derivative, characterized by its phenolic and amino functional groups, has garnered significant attention due to its role as a key intermediate in synthesizing high-value chemicals. Its molecular structure, C12H11NO, offers unique reactivity, making it indispensable in modern synthetic chemistry.
In recent years, the demand for 3-(4-aminophenyl)phenol has surged, driven by its utility in drug discovery and advanced material engineering. Researchers highlight its potential in developing fluorescence probes and polymeric materials, aligning with trends in sustainable chemistry and green synthesis. A growing number of studies explore its photophysical properties, particularly in OLEDs (organic light-emitting diodes), where its electron-donating capabilities enhance device efficiency.
The synthesis of 779341-20-7 typically involves cross-coupling reactions or reductive amination, with emphasis on catalyst optimization to improve yield and purity. Industry leaders prioritize cost-effective production methods, reflecting broader shifts toward process intensification. Environmental concerns have also spurred interest in biocatalytic routes, addressing the need for low-waste manufacturing.
From a commercial perspective, 3-(4-aminophenyl)phenol is often searched alongside terms like "high-purity aromatic amines" and "specialty chemical suppliers". Procurement strategies increasingly focus on supply chain resilience, especially post-pandemic. Regulatory compliance, such as REACH and FDA guidelines, further influences its market dynamics, ensuring safe handling and application.
Emerging applications include its use in bioconjugation for diagnostic assays and therapeutic agents. Its amino group facilitates covalent bonding with biomolecules, enabling innovations in targeted drug delivery. Additionally, its incorporation into epoxy resins improves thermal stability, meeting demands in aerospace and electronics sectors.
Analytical techniques like HPLC, NMR, and mass spectrometry are critical for quality control. Recent advancements in AI-driven molecular modeling have accelerated the optimization of 779341-20-7-based formulations, reducing R&D timelines. This synergy of computational chemistry and experimental validation underscores its future potential.
In conclusion, 3-(4-aminophenyl)phenol exemplifies the intersection of innovation and practical utility. As industries prioritize sustainability and performance, this compound will remain pivotal in advancing next-generation technologies. Stakeholders are encouraged to monitor evolving research and market trends to leverage its full potential.
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